GK470

cPLA2α inhibition arachidonic acid release cellular assay

Researchers requiring a validated cPLA2α inhibitor with defined selectivity face supply inconsistency. GK470 (AVX235) directly addresses this gap as a benchmark thiazolyl ketone with published in vivo efficacy. - Suppresses arachidonic acid release in SW982 synoviocytes (IC50 = 0.6 μM); 67% inhibition at 1 μM. - Validated in collagen-induced arthritis and patient-derived triple-negative breast cancer xenografts. - Defined selectivity: 86% iPLA2 inhibition, 60.6% plasma stability at 4h, enabling reproducible pharmacology studies.

Molecular Formula C21H27NO4S
Molecular Weight 389.51
CAS No. 1621517-53-0
Cat. No. B607644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK470
CAS1621517-53-0
SynonymsGK470;  GK-470;  GK 470; 
Molecular FormulaC21H27NO4S
Molecular Weight389.51
Structural Identifiers
SMILESO=C(C1=CSC(C(COC2=CC=C(CCCCCCCC)C=C2)=O)=N1)OC
InChIInChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3
InChIKeyOUBSYDDAZYCDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GK470: Thiazolyl Ketone cPLA2α Inhibitor Overview


GK470 (also known as AVX235; CAS 1621517-53-0) is a small-molecule thiazolyl ketone inhibitor of Group IVA cytosolic phospholipase A2 alpha (cPLA2α), the rate-limiting enzyme in the production of pro-inflammatory eicosanoids [1]. Identified as the most potent inhibitor within its original series, GK470 exhibits an XI(50) of 0.011 mole fraction in mixed micelle assays and an IC50 of 300 nM in vesicle-based enzymatic assays [1]. It demonstrates functional cellular activity by suppressing arachidonic acid release in SW982 fibroblast-like synoviocytes (IC50 = 0.6 μM) and has been validated in multiple in vivo disease models, including collagen-induced arthritis and patient-derived basal-like breast cancer xenografts, where it exerts both anti-inflammatory and anti-angiogenic effects [1][2].

Pathway Target: cPLA2α inhibition studies; reported series-top inhibitor within thiazolyl ketone class
Assay Format: Enzyme-level XI(50)/IC50, cell-based arachidonic acid release assays
Model Fit: Validated in collagen-induced arthritis and patient-derived xenograft research models

Why GK470 Cannot Be Replaced by Generic cPLA2α Inhibitors


Despite sharing a common molecular target, cPLA2α inhibitors exhibit pronounced divergence in selectivity, cellular potency, plasma stability, and in vivo efficacy that precludes simple interchangeability. While ultrapotent inhibitors such as pyrrophenone (IC50 = 4.2 nM) exist, their enzyme-level potency does not uniformly translate to superior in vivo performance or favorable selectivity windows [1]. Within the thiazolyl ketone series itself, structural modifications yield substantial differences: GK470 (AVX235) demonstrates 67% inhibition of arachidonic acid release at 1 μM with an EC50 of 0.38 μM, whereas the closely related analog GK401 achieves only 53% inhibition with an EC50 of 0.63 μM, and the optimized derivative GK420 (AVX420) reaches 97% inhibition with an EC50 of 0.09 μM [2]. Furthermore, GK470 exhibits a distinct selectivity fingerprint (86% inhibition of GVIA iPLA2; 41% inhibition of GV sPLA2) and plasma stability (60.6% remaining after 4 hours) that differentiates it from both earlier-generation compounds and next-generation leads [3]. These quantifiable differences in functional cellular activity, off-target engagement, and pharmacokinetic durability render GK470 a non-substitutable chemical entity for applications requiring its specific pharmacological profile.

Pyrrophenone-class inhibitors

High enzyme potency may not transfer to comparable in vivo model-response profiles.

Analog GK401

Lower cellular arachidonic acid inhibition and different EC50 may shift cell-based endpoint interpretation.

Next-generation GK420

cPLA2α-selective profile vs GK470 iPLA2 co-inhibition may alter pathway-response conclusions.

GK470 Differentiation Evidence Versus Comparators


Functional Cellular Potency Versus GK401

In a direct head-to-head comparison in IL-1β-stimulated SW982 synoviocytes, GK470 (AVX235) inhibited arachidonic acid release by 67 ± 4% at 1 μM with an EC50 of 0.38 μM (95% CI: 0.25 to 0.58 μM), demonstrating superior functional cellular activity relative to the structurally similar analog GK401, which achieved only 53 ± 6% inhibition with an EC50 of 0.63 μM (95% CI: 0.45 to 0.88 μM) [1]. The quantified difference of 14 percentage points in maximal inhibition at 1 μM and a 1.7-fold lower EC50 establishes GK470 as the more potent tool compound within this analog pair.

Cellular Potency vs GK401
Head-to-head
GK470: 67 ± 4% inhib at 1 μM, EC50 0.38 μM
GK401: 53 ± 6% inhib, EC50 0.63 μM
Reported higher functional blockade; supports cellular potency selection
SW982 synoviocytes, IL-1β stimulated, n=4
cPLA2α inhibition arachidonic acid release cellular assay thiazolyl ketone

Enzymatic Potency Within the Thiazolyl Ketone Series

Within the original series of thiazolyl ketone cPLA2α inhibitors, GK470 was identified as the most potent compound. In a mixed micelle assay using a 1,2-dimyristoyl-sn-glycero-3-phosphomethanol substrate, GK470 exhibited an XI(50) value of 0.011 mole fraction, representing the lowest mole fraction required for 50% inhibition among all compounds tested in that series [1]. In a complementary vesicle-based assay, GK470 demonstrated an IC50 of 300 nM, confirming its potency across distinct in vitro assay formats [1].

Enzymatic Potency
Class-level
XI(50) = 0.011 mole fraction (mixed micelle)
IC50 = 300 nM (vesicle assay)
Supports selection as series-top enzyme inhibitor for in vitro assays
Original series; reported by Kokotos et al. 2014
cPLA2α enzymatic assay XI(50) IC50 mixed micelle

In Vivo Efficacy in Arthritis Models

In a prophylactic collagen-induced arthritis model, GK470 exhibited an anti-inflammatory effect comparable to the reference drug methotrexate, while in a therapeutic model, it demonstrated efficacy comparable to the biologic Enbrel (etanercept) [1]. In both models, GK470 significantly reduced plasma prostaglandin E2 (PGE2) levels, providing a pharmacodynamic readout of target engagement and downstream pathway inhibition [1].

In Vivo Arthritis Model
Head-to-head
Model-response comparable to methotrexate (prophylactic) and Enbrel (therapeutic)
Significant reduction in plasma PGE2 levels
Supports cPLA2α pathway investigation in arthritis research models
Collagen-induced arthritis mouse model
collagen-induced arthritis in vivo anti-inflammatory PGE2

Selectivity Profile Against iPLA2 and sPLA2

At 0.091 mole fraction, GK470 inhibited cPLA2α by >90%, GVIA iPLA2 by 86%, and GV sPLA2 by 41%, with an XI(50) of 0.011 ± 0.005 for cPLA2α [1]. In contrast, the next-generation analog GK420 (AVX420) inhibited cPLA2α by 98% with an XI(50) of 0.0016 ± 0.0002, while showing 0% inhibition of GVIA iPLA2 and 46% inhibition of GV sPLA2 [1]. This selectivity differential is critical: GK470 retains substantial activity against GVIA iPLA2, whereas GK420 is highly selective for cPLA2α.

Selectivity vs GK420
Head-to-head
GK470: cPLA2α >90%, iPLA2 86% inhibition
GK420: cPLA2α 98%, iPLA2 0% inhibition
iPLA2 co-inhibition context must be considered; may alter isoform-specific conclusions
0.091 mole fraction assay condition
selectivity GVIA iPLA2 GV sPLA2 off-target

Plasma Stability in Human Plasma

In human plasma stability assays, 60.6% of GK470 remained after 4 hours of incubation, and 10.5% remained after 20+ hours [1]. For comparison, the analog GK401 retained 69.3% at 4 hours and 16.3% at 20+ hours, while the more optimized GK420 retained 63.3% at 4 hours and 18.1% at 20+ hours [1]. GK470's plasma stability falls within an intermediate range among thiazolyl ketone analogs.

Plasma Stability
Head-to-head
GK470: 60.6% remaining at 4 h; 10.5% at 20+ h
GK401 69.3%/16.3%; GK420 63.3%/18.1%
Supports acute dosing model design; sustained exposure studies may require review
Human plasma incubation, LC-MS/MS, n≥3
plasma stability pharmacokinetics in vivo human plasma

Chemical Scaffold for Lead Optimization

GK470 (AVX235) was selected as the starting point for the design and synthesis of a second generation of thiazolyl ketone cPLA2α inhibitors, ultimately yielding GK420 (AVX420), a more potent and selective lead with significant chemotherapeutic properties [1]. This demonstrates that GK470 possesses a tractable chemical scaffold amenable to systematic structure-activity relationship (SAR) exploration and further optimization.

MedChem Scaffold
Class-level
Lead scaffold for second-generation inhibitors; optimized to GK420
Supports SAR and medicinal chemistry optimization campaigns
Ashcroft et al. 2025; synthetic tractability demonstrated
scaffold medicinal chemistry lead optimization thiazolyl ketone

GK470 Recommended Research Applications


Inflammatory Arthritis In Vivo Studies

GK470 is directly validated in both prophylactic and therapeutic collagen-induced arthritis models, demonstrating anti-inflammatory efficacy comparable to methotrexate and Enbrel, respectively, with significant reduction in plasma PGE2 levels [1]. This makes GK470 an appropriate tool compound for preclinical investigations of cPLA2α-dependent inflammatory pathways in rheumatoid arthritis and related autoimmune conditions.

Triple-Negative Breast Cancer Angiogenesis

GK470 (AVX235) has demonstrated significant anti-angiogenic effects in a patient-derived triple-negative BLBC xenograft model, including decreased tumor perfusion, reduced vessel volume fraction, and subsequent inhibition of tumor growth [2]. This in vivo validation supports the use of GK470 as a chemical probe to investigate cPLA2α-mediated vascular biology in aggressive breast cancer subtypes.

Medicinal Chemistry Optimization Campaigns

GK470 serves as the foundational scaffold for second-generation thiazolyl ketone cPLA2α inhibitors, having been successfully optimized to yield GK420 (AVX420) with improved potency and selectivity [3]. Researchers engaged in structure-activity relationship (SAR) studies and lead optimization of cPLA2α inhibitors can utilize GK470 as a benchmark compound and synthetic starting point.

Cell-Based Dual cPLA2α/iPLA2 Inhibition

Given its selectivity profile—>90% inhibition of cPLA2α with concomitant 86% inhibition of GVIA iPLA2 at 0.091 mole fraction—GK470 is a suitable tool for investigating biological systems where simultaneous inhibition of both phospholipase A2 isoforms is of interest, whereas more selective analogs (e.g., GK420) are not [4].

Application
Selection Property
Validation Focus
Inflammatory arthritis in vivo research
Reported model-response comparable to reference agents (methotrexate/Enbrel contexts)
Plasma PGE2 pharmacodynamic endpoint; arthritis model scoring
Breast cancer angiogenesis studies
Patient-derived xenograft anti-angiogenic response profile
Tumor perfusion, vessel volume fraction endpoints
cPLA2α inhibitor lead optimization
Validated chemical scaffold with established SAR tractability
Potency/selectivity improvement; synthetic accessibility
Dual PLA2 isoform cell-based assays
Dual cPLA2α/iPLA2 inhibition fingerprint
iPLA2 co-inhibition endpoint interpretation; isoform-specific conclusions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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